molecular formula C10H13N B13831601 2-Ethenyl-5-ethyl-4-methylpyridine

2-Ethenyl-5-ethyl-4-methylpyridine

Cat. No.: B13831601
M. Wt: 147.22 g/mol
InChI Key: AXMRLPWMAZCYII-UHFFFAOYSA-N
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Description

2-Ethenyl-5-ethyl-4-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-5-ethyl-4-methylpyridine can be achieved through several methods. One common approach involves the condensation of aldehydes with ammonia in the presence of a catalyst. For instance, the Chichibabin reaction, which involves the condensation of acetaldehyde with ammonia, can be used to produce pyridine derivatives . The reaction typically occurs at elevated temperatures (200-300°C) and high pressures (12-13 MPa) to achieve a good yield.

Industrial Production Methods

Industrial production of pyridine derivatives, including this compound, often involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. This method allows for better reaction management and avoids spontaneous self-oligomerization that is typical for acetaldehyde .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-5-ethyl-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nicotinic acid

    Reduction: Various reduced pyridine derivatives

    Substitution: Substituted pyridine compounds

Scientific Research Applications

2-Ethenyl-5-ethyl-4-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethenyl-5-ethyl-4-methylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a precursor to biologically active molecules, such as nicotinic acid, which plays a crucial role in metabolic pathways. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

2-Ethenyl-5-ethyl-4-methylpyridine can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-ethenyl-5-ethyl-4-methylpyridine

InChI

InChI=1S/C10H13N/c1-4-9-7-11-10(5-2)6-8(9)3/h5-7H,2,4H2,1,3H3

InChI Key

AXMRLPWMAZCYII-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1C)C=C

Origin of Product

United States

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